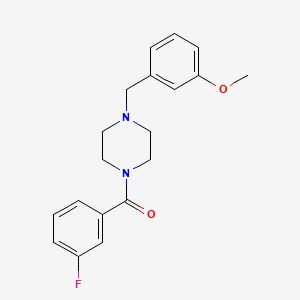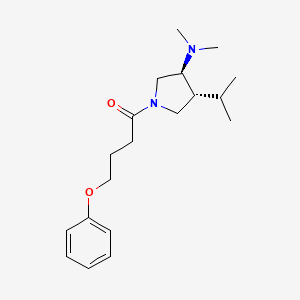
1-(3-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been extensively studied for its biological activity.
作用機序
The mechanism of action of 1-(3-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine is not fully understood. However, it is believed to exert its biological activity by interacting with various cellular targets, including enzymes and receptors. Studies have shown that this compound inhibits the activity of certain enzymes involved in cancer cell proliferation and viral replication. It also interacts with certain receptors in the brain, which may be responsible for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
1-(3-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to induce cell death in cancer cells, inhibit bacterial and fungal growth, and reduce viral replication. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, the exact mechanisms underlying these effects are still being studied.
実験室実験の利点と制限
One of the main advantages of using 1-(3-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine in lab experiments is its broad range of biological activity. This compound has been shown to have activity against various types of cancer cells, bacteria, fungi, and viruses. Additionally, it has been studied for its potential use in the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.
将来の方向性
There are several future directions for the study of 1-(3-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine. One of the main areas of research is the development of more efficient synthesis methods to obtain higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Future research should also focus on determining the optimal dosage and safety profile of this compound for clinical use. Finally, there is a need for more studies to investigate the potential use of this compound in combination with other drugs for enhanced therapeutic efficacy.
Conclusion
In conclusion, 1-(3-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its biological activity, including its anticancer, antibacterial, and antifungal properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential use in clinical settings.
合成法
The synthesis of 1-(3-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine involves the reaction of 3-fluorobenzoyl chloride with 3-methoxybenzylpiperazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. This method has been optimized to obtain high yields of the product.
科学的研究の応用
1-(3-fluorobenzoyl)-4-(3-methoxybenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to possess anticancer, antibacterial, and antifungal properties. This compound has also been shown to have activity against various viral infections, including HIV and influenza. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(3-fluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-7-2-4-15(12-18)14-21-8-10-22(11-9-21)19(23)16-5-3-6-17(20)13-16/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWUQPYMXJYOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-4-{[2-oxo-2-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5630218.png)
![4-[(3,3-diphenylpiperidin-1-yl)acetyl]morpholine](/img/structure/B5630225.png)

![N,N-dimethyl-3-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5630240.png)
![4-methyl-N-{2-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5630245.png)

![9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5630255.png)
![4-[1-(2-methoxyphenyl)cyclopentyl]phenol](/img/structure/B5630260.png)
![3-(2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5630264.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-ethyl-N-methylpyrimidin-4-amine](/img/structure/B5630271.png)
![2-[(4-bromobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5630277.png)

![[(3R*,4R*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5630295.png)